Oxyresveratrol

Catalog No.
S1790044
CAS No.
29700-22-9
M.F
C14H12O4
M. Wt
244.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxyresveratrol

CAS Number

29700-22-9

Product Name

Oxyresveratrol

IUPAC Name

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

InChI

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+

InChI Key

PDHAOJSHSJQANO-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O

Antioxidant Properties

Oxyresveratrol exhibits antioxidant effects, meaning it can help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can contribute to various health conditions. Studies have investigated oxyresveratrol's potential role in mitigating oxidative stress linked to aging and chronic diseases [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].

Anti-inflammatory Effects

Inflammation is the body's natural response to injury or infection. However, chronic inflammation can contribute to various health problems. Research suggests oxyresveratrol may possess anti-inflammatory properties. Studies have explored its effects on inflammatory pathways in cells and animal models [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].

Neuroprotective Potential

Some scientific studies have investigated the potential neuroprotective effects of oxyresveratrol. These studies examine its possible role in protecting nerve cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ]. It's important to note that this research is still in its early stages.

Skin Lightening Effects

Oxyresveratrol may have properties that influence melanin production. Melanin is the pigment responsible for skin and hair color. Studies have looked at oxyresveratrol's potential role in reducing melanin production and lightening skin tone [National Institutes of Health (.gov) on Oxyresveratrol: [PUBMED Central]: PMC6100078: ].

Oxyresveratrol, chemically known as 2,3′,4,5′-tetrahydroxystilbene, is a natural polyphenolic compound belonging to the stilbene family. Its systematic name is 4-[(E)-2-(3,5-dihydroxyphenyl)-ethenyl] benzene-1,3-diol, with the molecular formula C₁₄H₁₂O₄. Oxyresveratrol is characterized by a trans-1,2-diphenylethylene structure with four hydroxyl groups located on the aromatic rings. This compound is primarily found in various plant species, particularly in mulberry trees and other members of the Moraceae family. It has garnered attention due to its diverse biological activities and potential therapeutic applications .

  • Antioxidant activity: Oxyresveratrol's structure suggests it can scavenge free radicals, potentially protecting cells from oxidative damage [, ].
  • Anti-inflammatory activity: Studies on cell cultures indicate oxyresveratrol might reduce inflammation by modulating the activity of inflammatory enzymes [].
  • Antiviral activity: Research suggests oxyresveratrol might have antiviral properties against herpes simplex viruses and varicella-zoster virus [].

Oxyresveratrol can be synthesized through several chemical transformations. The biosynthesis of oxyresveratrol is believed to involve the precursor resveratrol, which undergoes hydroxylation at the C-2 position. The initial steps involve an Aldol reaction leading to resveratrol followed by decarboxylation and subsequent hydroxylation processes . Additionally, oxyresveratrol can be transformed into more potent derivatives through hydrogenation reactions, enhancing its biological activity against enzymes like tyrosinase .

Oxyresveratrol exhibits a wide array of biological activities:

  • Antioxidant Properties: It scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory Effects: Oxyresveratrol inhibits inflammatory pathways and cytokine production.
  • Tyrosinase Inhibition: It effectively inhibits tyrosinase, an enzyme critical for melanin production, thus having potential applications in skin whitening .
  • Neuroprotective Effects: The compound shows protective effects against neurodegenerative disorders by mitigating oxidative damage in neuronal cells .
  • Anticancer Activity: Oxyresveratrol has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Oxyresveratrol can be synthesized through both natural extraction and synthetic methods:

  • Natural Extraction: It can be isolated from plant materials using conventional extraction techniques such as solvent extraction or chromatography.
  • Chemical Synthesis: Synthetic methods include:
    • Hydroxylation of resveratrol.
    • Aldol condensation reactions using appropriate precursors.
    • Hydrogenation processes to yield more active derivatives .

Oxyresveratrol has several applications across different fields:

  • Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin whitening products.
  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing treatments for various diseases, including neurodegenerative disorders and cancer.
  • Food Industry: As a natural antioxidant, it can be used to enhance the shelf life of food products .

Recent studies have explored the pharmacokinetic interactions of oxyresveratrol with other compounds. For instance, combining oxyresveratrol with piperine has been shown to significantly enhance its bioavailability by 173%. This interaction alters the metabolism of oxyresveratrol, reducing its glucuronidation rate and thus increasing its therapeutic effectiveness .

Oxyresveratrol shares structural similarities with several other compounds in the stilbene family. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
Resveratrol3,4′-dihydroxystilbeneWell-known for cardiovascular benefits
Pterostilbene4′-methoxy-resveratrolExhibits stronger anti-cancer properties
Gnetol2-hydroxy-4-methoxystilbeneFound in Gnetum species; has antioxidant effects
Mulberroside AO-glycosylated form of oxyresveratrolEnhances solubility and stability in formulations

Oxyresveratrol stands out due to its unique combination of hydroxyl groups and its specific biological activities that are distinct from its relatives. Its potent inhibition of tyrosinase sets it apart as a valuable compound in dermatological applications .

Oxyresveratrol consists of two phenyl rings connected by an ethenyl (C=C) bond. The trans-isomer dominates naturally and exhibits superior bioactivity compared to the cis-isomer. Key structural features include:

  • Hydroxyl groups: Four hydroxyl groups at positions 2, 3′, 4, and 5′.
  • Stereochemistry: The trans-configuration of the ethenyl bond is critical for stability and biological activity.
  • Isomerization: UV light induces trans-to-cis isomerization, reducing antioxidant and tyrosinase-inhibiting capacities.

Table 1: Comparative Properties of Oxyresveratrol Isomers

PropertyTrans-OxyresveratrolCis-Oxyresveratrol
Melting Point201–202.5°CNot reported
Antioxidant ActivityHighLower
Tyrosinase InhibitionIC50 = 1.2 μMIC50 > 50 μM

Physicochemical Properties

Solubility and Stability Profiles

  • Solubility:
    • Organic solvents: Soluble in ethanol, DMSO, and dimethyl formamide (≈50 mg/mL).
    • Aqueous solubility: <0.1 mg/mL in PBS (pH 7.2).
  • Stability:
    • Photodegradation: Rapid degradation under UV light (λ = 320–400 nm), forming cis-isomers and oxidative byproducts.
    • Thermal Stability: Stable at room temperature but degrades in prolonged exposure to >40°C.
    • pH Sensitivity: Optimal stability in neutral conditions (pH 6–8).

Table 2: Stability Under UV Exposure

ConditionDegradation (%)Time (min)Source
UV (320–400 nm)27.515
Encapsulated nanosponge9.115

Crystallization Behavior and Polymorphism

  • Polymorphic Forms:
    • Anhydrate (Form I): Monoclinic crystal system (space group Pc) with a = 8.87 Å, b = 8.11 Å, c = 9.29 Å.
    • Dihydrate (Form II): Contains two water molecules per asymmetric unit; β = 91.38°.
  • High-Pressure Polymorphism: Transition to Forms III–V observed under 8–21 GPa, characterized by distinct Raman spectra.

Synthetic Pathways and Biomimetic Approaches

Key Synthetic Strategies

  • Wittig Olefination:
    • Used to synthesize oxyresveratrol derivatives via coupling of aldehydes and phosphorus ylides.
  • Oxidative Cross-Coupling:
    • Enzymatic method: Horseradish peroxidase (HRP)-H₂O₂ catalyzes regioselective dimerization to 8–5-coupled dihydrobenzofurans.
    • FeCl₃·6H₂O: Produces 8–10-coupled dimers in acetone.
  • Glycosylation:
    • O-glucuronidation at C-2′, C-3, and C-4′ positions enhances metabolic stability.

Table 3: Synthetic Methods for Oxyresveratrol Derivatives

MethodProduct TypeKey Catalyst/ReagentYield (%)
HRP-H₂O₂ couplingDihydrobenzofuran dimersHRP, acetone68
FeCl₃·6H₂O coupling8–10-coupled dimersFeCl₃, acetone45
Wittig reactionO-methylated precursorsPh₃P=CH-R80

Challenges and Innovations

  • Regioselectivity: Methylation at C-2′ improves coupling specificity.
  • Scalability: Nanosponge encapsulation enhances photostability and solubility.

Spectroscopic Identification Methods

NMR and Mass Spectrometry

  • ¹H NMR (CD₃COCD₃):
    • δ 7.43 (H-6), 6.91 (H-α), 6.24 (H-4′).
  • ¹³C NMR:
    • C-2 (155.7 ppm), C-4 (156.0 ppm), C-1′ (140.8 ppm).
  • EIMS: m/z 244 [M]⁺ for trans-isomer.

Table 4: Key Spectral Data for Oxyresveratrol

TechniqueSignal/FragmentValue
¹H NMR (δ, ppm)H-α (ethenyl)6.91
¹³C NMR (δ, ppm)C-2 (phenolic O–C)155.7
EIMS (m/z)Molecular ion244

Chromatographic Analysis

  • HPLC: Separation of cis- and trans-isomers using C18 columns.
  • GC-MS: Predicted spectrum for cis-isomer (m/z 304.13).

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

244.07355886 g/mol

Monoisotopic Mass

244.07355886 g/mol

Heavy Atom Count

18

UNII

6V071CP5CR

Wikipedia

Oxyresveratrol

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15

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